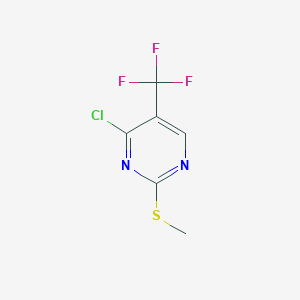









|
REACTION_CXSMILES
|
Cl[C:2]1[N:7]=[C:6]([Cl:8])[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=1.[CH3:13][S-:14].[Na+]>C1COCC1.[Cl-].[Zn+2].[Cl-]>[Cl:8][C:6]1[C:5]([C:9]([F:12])([F:11])[F:10])=[CH:4][N:3]=[C:2]([S:14][CH3:13])[N:7]=1 |f:1.2,4.5.6|
|


|
Name
|
|
|
Quantity
|
2.5 g
|
|
Type
|
reactant
|
|
Smiles
|
ClC1=NC=C(C(=N1)Cl)C(F)(F)F
|
|
Name
|
|
|
Quantity
|
50 mL
|
|
Type
|
solvent
|
|
Smiles
|
C1CCOC1
|
|
Name
|
|
|
Quantity
|
13.8 mL
|
|
Type
|
catalyst
|
|
Smiles
|
[Cl-].[Zn+2].[Cl-]
|
|
Name
|
ice
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
|
|
Name
|
|
|
Quantity
|
0.888 g
|
|
Type
|
reactant
|
|
Smiles
|
C[S-].[Na+]
|


|
Type
|
CUSTOM
|
|
Details
|
The mixture was stirred overnight
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|


|
Type
|
CUSTOM
|
|
Details
|
the reaction
|
|
Type
|
CUSTOM
|
|
Details
|
to slowly come to room temperature
|
|
Type
|
CUSTOM
|
|
Details
|
After 18 hours the reaction was quenched with 2 M HCl (15 mL)
|
|
Duration
|
18 h
|
|
Type
|
CUSTOM
|
|
Details
|
the organics removed by evaporation under reduced pressure
|
|
Type
|
ADDITION
|
|
Details
|
The aqueous residue was diluted with brine (15 mL)
|
|
Type
|
EXTRACTION
|
|
Details
|
extracted with DCM (3×30 mL)
|
|
Type
|
CUSTOM
|
|
Details
|
The combined organic phases were dried (phase separator)
|
|
Type
|
CUSTOM
|
|
Details
|
carefully evaporated
|
|
Type
|
CUSTOM
|
|
Details
|
to give a pale yellow oil
|
|
Type
|
CUSTOM
|
|
Details
|
Chromatography (2×40 g silica cartridge, 0-20% DCM/n-hexane) followed by carefully evaporation of solvent (40° C.@400 mmHg
|


Reaction Time |
8 (± 8) h |
|
Name
|
|
|
Type
|
product
|
|
Smiles
|
ClC1=NC(=NC=C1C(F)(F)F)SC
|
| Type | Value | Analysis |
|---|---|---|
| AMOUNT: MASS | 2.149 g | |
| YIELD: PERCENTYIELD | 82% | |
| YIELD: CALCULATEDPERCENTYIELD | 81.7% |


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |